molecular formula C17H18FN5O5 B14050823 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

Cat. No.: B14050823
M. Wt: 391.4 g/mol
InChI Key: SHIMOFPIGKCDPN-NDLNZWKESA-N
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Description

8-Benzyloxy-3’-deoxy-3’-fluoroguanosine is a modified nucleoside derivative, specifically a fluoro-modified nucleoside. It is characterized by the presence of a benzyloxy group at the 8th position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position of the guanosine molecule . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves several steps, including the protection of functional groups, selective fluorination, and deprotection. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using suitable protecting groups to prevent unwanted reactions.

    Selective Fluorination: The protected guanosine undergoes selective fluorination at the 3’ position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed to yield the final product, 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine.

Chemical Reactions Analysis

8-Benzyloxy-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Benzyloxy-3’-deoxy-3’-fluoroguanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This inhibits the synthesis of nucleic acids, leading to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

8-Benzyloxy-3’-deoxy-3’-fluoroguanosine can be compared with other nucleoside analogs, such as:

    Fludarabine: Another purine nucleoside analog with antitumor activity.

    Cladribine: Used in the treatment of certain types of leukemia.

    Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.

What sets 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine apart is its unique combination of modifications (benzyloxy, deoxy, and fluoro groups), which confer specific properties and potential advantages in research and therapeutic applications .

Properties

Molecular Formula

C17H18FN5O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1

InChI Key

SHIMOFPIGKCDPN-NDLNZWKESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N

Origin of Product

United States

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